molecular formula C21H22BrNO4S B361588 N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide CAS No. 877797-14-3

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide

Cat. No.: B361588
CAS No.: 877797-14-3
M. Wt: 464.4g/mol
InChI Key: RSNZQLMQRSGATH-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an allyloxy group, a bromobenzyl group, and a dioxidotetrahydrothienyl group attached to a benzamide core.

Preparation Methods

The synthesis of N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the Allyloxy Group: This step involves the reaction of an appropriate allyl alcohol with a suitable reagent to form the allyloxy group.

    Introduction of the Bromobenzyl Group: This step involves the bromination of a benzyl compound followed by its reaction with an appropriate nucleophile.

    Formation of the Dioxidotetrahydrothienyl Group: This step involves the oxidation of a tetrahydrothiophene derivative to form the dioxidotetrahydrothienyl group.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide can be compared with other similar compounds, such as:

    4-(allyloxy)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom.

    4-(allyloxy)-N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide: This compound has a fluorine atom instead of a bromine atom.

    4-(allyloxy)-N-(3-iodobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide: This compound has an iodine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

877797-14-3

Molecular Formula

C21H22BrNO4S

Molecular Weight

464.4g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C21H22BrNO4S/c1-2-11-27-20-8-6-17(7-9-20)21(24)23(19-10-12-28(25,26)15-19)14-16-4-3-5-18(22)13-16/h2-9,13,19H,1,10-12,14-15H2

InChI Key

RSNZQLMQRSGATH-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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